molecular formula C9H17ClO2 B1339711 tert-Butyl 5-chloropentanoate CAS No. 105566-71-0

tert-Butyl 5-chloropentanoate

Cat. No.: B1339711
CAS No.: 105566-71-0
M. Wt: 192.68 g/mol
InChI Key: YCUQZCRPSSEQGE-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloropentanoate: is an organic compound with the molecular formula C9H17ClO2 and a molecular weight of 192.68 g/mol . It is a tert-butyl ester derivative of 5-chloropentanoic acid. This compound is often used in organic synthesis and research due to its unique chemical properties.

Mechanism of Action

Target of Action

Tert-Butyl 5-chloropentanoate is a chemical compound that belongs to the class of esters

Mode of Action

They can be deprotected under acidic conditions .

Biochemical Pathways

. This suggests that this compound might also be involved in similar biochemical pathways.

Result of Action

They can be deprotected under acidic conditions , which might result in the release of the protected functional groups, thereby influencing the overall reaction.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of tert-butyl groups, often used as protecting groups, can be affected by the presence of nucleophiles and reducing agents . Furthermore, the deprotection of these groups typically occurs under acidic conditions , suggesting that the pH of the environment could significantly influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is advantageous due to its efficiency and the avoidance of toxic metal catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 5-chloropentanoate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-chloropentanoic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol, 5-chloropentanol, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted pentanoates depending on the nucleophile used.

    Hydrolysis: 5-chloropentanoic acid and tert-butyl alcohol.

    Reduction: 5-chloropentanol.

Scientific Research Applications

Chemistry: tert-Butyl 5-chloropentanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for carboxylic acids in multi-step organic syntheses .

Biology and Medicine: In biological research, tert-butyl esters are used to modify biomolecules to study their structure and function. They are also used in the synthesis of pharmaceuticals where the ester group can be hydrolyzed in vivo to release the active drug .

Industry: In the industrial sector, tert-butyl esters are used in the production of polymers and as additives in lubricants and fuels to enhance their properties .

Comparison with Similar Compounds

  • tert-Butyl acetate
  • tert-Butyl benzoate
  • tert-Butyl methacrylate

Uniqueness: tert-Butyl 5-chloropentanoate is unique due to the presence of the chlorine atom on the pentanoate chain, which imparts distinct reactivity and properties compared to other tert-butyl esters. This chlorine atom can participate in additional chemical reactions, such as nucleophilic substitution, which is not possible with non-chlorinated tert-butyl esters .

Properties

IUPAC Name

tert-butyl 5-chloropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUQZCRPSSEQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550678
Record name tert-Butyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105566-71-0
Record name tert-Butyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-chloropentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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